2-Methyl-1-(2-morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde
Description
2-Methyl-1-(2-morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde is a substituted indole derivative featuring a methyl group at the 2-position, a carbaldehyde moiety at the 3-position, and a morpholine ring linked via a ketone-containing ethyl chain at the 1-position. This compound is structurally significant due to its hybrid architecture, combining an indole core (a privileged scaffold in medicinal chemistry) with a morpholine fragment, which is frequently employed to modulate solubility and bioavailability in drug design .
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-(2-morpholin-4-yl-2-oxoethyl)indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-12-14(11-19)13-4-2-3-5-15(13)18(12)10-16(20)17-6-8-21-9-7-17/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXCCBXLWKJPFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N3CCOCC3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-1-(2-morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde (CAS Number: 433707-36-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SARs), and relevant case studies.
The molecular formula of this compound is C16H18N2O3, with a molecular weight of 286.33 g/mol. The compound features an indole core, which is known for diverse biological activities, making it a valuable scaffold in drug development.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent research indicates that derivatives of indole, including this compound, exhibit promising anticancer effects. For instance:
- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of several cancer cell lines. It has demonstrated significant antiproliferative activity against rapidly dividing cells such as A549 (lung cancer) and MDA-MB-231 (breast cancer) at micromolar concentrations .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and disrupting microtubule assembly, which are critical for cell division .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated:
- COX Inhibition : It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. The IC50 values against COX enzymes suggest moderate inhibition, indicating its potential as an anti-inflammatory agent .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Activity Impact |
|---|---|
| Indole Core | Essential for anticancer activity |
| Morpholine Ring | Enhances solubility and bioavailability |
| Aldehyde Group | Critical for interaction with biological targets |
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Anticancer Effects : A study published in ACS Omega evaluated the antiproliferative activity of various indole derivatives, including this compound. It was found to significantly reduce cell viability in breast cancer cell lines at concentrations as low as 10 μM .
- Anti-inflammatory Research : Another research article highlighted the synthesis and evaluation of similar compounds, reporting that modifications to the indole structure could enhance anti-inflammatory properties while maintaining low toxicity levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Variations
The compound’s closest analogs include other indole-3-carbaldehyde derivatives with modifications at the 1-, 2-, and 3-positions. Key comparisons are summarized below:
Key Observations :
- The 2-methyl group may sterically hinder interactions compared to unsubstituted or multi-methylated analogs (e.g., 2,5-dimethyl derivatives ), altering reactivity or binding affinity.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 2-methyl-substituted indole-3-carbaldehyde derivatives, and how can reaction conditions be optimized?
- Methodology : The synthesis of indole-3-carbaldehyde derivatives often involves condensation reactions under acidic conditions. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid with sodium acetate as a catalyst yields crystalline products (Table 1) .
- Optimization : Key parameters include stoichiometric ratios (e.g., 1.1 equiv of aldehyde), reaction time (3–5 h), and purification via recrystallization (e.g., DMF/acetic acid mixtures). Adjusting these factors can improve yield and purity.
Table 1 : Representative Synthesis Conditions
| Reagent 1 | Reagent 2 | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3-formylindole | 2-aminothiazol-4(5H)-one | NaOAc, AcOH | AcOH | 3–5 | 65–78 |
Q. How can spectroscopic techniques validate the structural integrity of 2-methyl-1-(2-morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde?
- Methodology :
- FT-IR : Confirm carbonyl stretches (C=O of morpholine and aldehyde) at ~1670–1700 cm⁻¹ and aldehyde C–H stretches at ~2800 cm⁻¹ .
- NMR : H NMR should show characteristic indole H-2 (δ 8.1–8.3 ppm), aldehyde proton (δ ~10.1 ppm), and morpholine protons (δ 3.4–3.7 ppm). C NMR should resolve the aldehyde carbon at δ ~190 ppm .
- Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities in tautomeric forms .
Q. What purification strategies are effective for isolating indole-3-carbaldehyde derivatives?
- Methodology : Crystallization using polar aprotic solvents (e.g., DMF) mixed with acetic acid enhances purity . Chromatography (silica gel, ethyl acetate/hexane) may separate byproducts with similar polarity.
Advanced Research Questions
Q. How do substituents on the indole ring (e.g., methyl, morpholin-4-yl) influence electronic properties and reactivity?
- Methodology :
- Computational Analysis : Perform DFT calculations to map electron density distributions, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. The morpholine group’s electron-withdrawing effect may polarize the aldehyde for nucleophilic additions .
- Experimental Validation : Compare reaction kinetics with analogs (e.g., unsubstituted indole-3-carbaldehyde) in nucleophilic addition reactions .
Q. What strategies can elucidate the compound’s structure-activity relationships (SAR) in biological systems?
- Methodology :
- Bioactivity Screening : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using MIC assays. Compare with analogs lacking the morpholine or methyl groups to identify pharmacophoric motifs .
- Molecular Docking : Simulate interactions with target proteins (e.g., bacterial enzymes, tumor-associated receptors) to rationalize activity .
Q. How can crystallographic data resolve conformational ambiguities in the solid state?
- Methodology : Single-crystal X-ray diffraction can determine bond lengths, angles, and non-covalent interactions (e.g., π-stacking of indole rings, C–H···O hydrogen bonds). For example, indole derivatives often exhibit planar geometry with slight deviations at substituents .
Q. What mechanistic insights govern the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Degradation Studies : Monitor aldehyde oxidation or morpholine hydrolysis via HPLC at pH 2–12 and 25–60°C.
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life and identify degradation pathways (e.g., base-catalyzed hydrolysis) .
Methodological Challenges and Contradictions
Q. How can conflicting spectral data (e.g., unexpected carbonyl shifts) be resolved?
- Analysis : Discrepancies may arise from tautomerism (e.g., keto-enol forms) or solvent effects. Use variable-temperature NMR or deuterated solvents to suppress dynamic effects .
Q. Why might synthetic yields vary significantly between reported methods?
- Critical Factors : Impurities in starting materials (e.g., residual water in acetic acid) or incomplete crystallization can reduce yields. Reproducibility requires strict control of reagent quality and drying protocols .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
